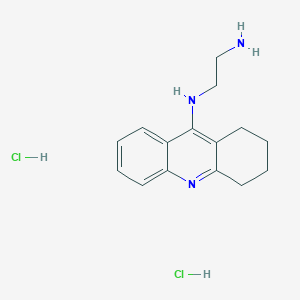

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Signals corresponding to the tetrahydroacridine core include aromatic protons (δ 7.5–8.1 ppm) and aliphatic protons from the saturated cyclohexene ring (δ 1.5–3.0 ppm). The ethylenediamine chain exhibits resonances at δ 2.8–3.5 ppm for methylene groups adjacent to nitrogen.

- ¹³C NMR : Peaks at δ 120–150 ppm confirm aromatic carbons, while δ 25–50 ppm corresponds to aliphatic carbons in the tetrahydroacridine and ethylenediamine moieties.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 255.36 for the free base, with isotopic clusters confirming the presence of chlorine atoms in the dihydrochloride form.

X-ray Crystallography

While crystallographic data for this specific compound is limited, homologous tacrine derivatives (e.g., bis-tacrine analogs) reveal planar acridine cores with substituents adopting equatorial conformations relative to the saturated ring.

Comparative Structural Analysis With Tacrine (9-Amino-1,2,3,4-tetrahydroacridine)

Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a well-known acetylcholinesterase inhibitor, shares structural similarities with this compound but differs in critical substituents:

Table 2: Structural Comparison With Tacrine

| Feature | This compound | Tacrine (9-Amino-1,2,3,4-tetrahydroacridine) |

|---|---|---|

| Core Structure | Tetrahydroacridine | Tetrahydroacridine |

| Substituent at C9 | Ethylene-diamine chain (+ HCl salts) | Primary amine (-NH₂) |

| Molecular Formula | C₁₅H₂₁Cl₂N₃ | C₁₃H₁₄N₂ |

| Key Functional Groups | Secondary/tertiary amines, hydrochloride salts | Primary amine |

Impact of Structural Differences

- Solubility : The dihydrochloride salt and ethylenediamine chain enhance water solubility compared to tacrine’s free base form.

- Binding Interactions : The flexible ethylenediamine moiety may allow for additional hydrogen bonding or ionic interactions in biological systems, unlike tacrine’s rigid primary amine.

- Synthetic Flexibility : The diamine substituent permits further functionalization (e.g., conjugation with other pharmacophores), as seen in tacrine-based hybrids designed for multitarget activity.

Spectroscopic Distinctions

- UV-Vis Spectroscopy : The extended conjugation in tacrine results in a λmax near 330 nm, whereas the dihydrochloride derivative shows a bathochromic shift due to electron-donating amine groups.

- Infrared (IR) Spectroscopy : Tacrine exhibits N-H stretching vibrations at ~3400 cm⁻¹, while the dihydrochloride form shows broader bands due to protonated amines and chloride counterions.

Properties

IUPAC Name |

N'-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3.2ClH/c16-9-10-17-15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15;;/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUCVERRFVNYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine (Key Intermediate)

The precursor 9-chloro-1,2,3,4-tetrahydroacridine is typically synthesized by chlorination of 9-amino-1,2,3,4-tetrahydroacridine or related acridine derivatives.

- Method: Treatment of 9-amino-1,2,3,4-tetrahydroacridine with phosphorus oxychloride (POCl3) under reflux conditions.

- Conditions: Refluxing in POCl3 at 120 °C for 2 hours.

- Work-up: The reaction mixture is cooled, cautiously quenched into ice water containing KOH, and extracted with dichloromethane.

- Yield: High yields reported, e.g., 64 g from 67 g starting material (~95% yield).

- Purification: Recrystallization from acetone to obtain pure yellow crystals.

This method is well-established and provides a reliable route to the chlorinated intermediate essential for nucleophilic substitution reactions.

Nucleophilic Substitution with Ethane-1,2-diamine

The core step in preparing N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine involves nucleophilic displacement of the chlorine atom in 9-chloro-1,2,3,4-tetrahydroacridine by ethane-1,2-diamine.

- Reactants: 9-chloro-1,2,3,4-tetrahydroacridine and excess ethane-1,2-diamine.

- Reaction Conditions: Heating under reflux or microwave irradiation.

- Example: Microwave-assisted reaction at 200 °C for 30 minutes with 250 W power.

- Alternatively, refluxing in solvents like 1-pentanol or neat conditions.

- Solvent: Sometimes neat or in polar solvents; reflux in 1-pentanol reported.

- Yield: Typically 70–95%, depending on reaction scale and conditions.

- Work-up: After reaction, extraction with dichloromethane, followed by washing with acidified water to remove excess diamine.

- Purification: Drying over sodium sulfate, filtration, and solvent evaporation yields the crude product, which can be further purified by recrystallization or chromatography.

This step is crucial for introducing the ethane-1,2-diamine moiety to the tetrahydroacridine scaffold, forming the desired diamine intermediate.

Formation of the Dihydrochloride Salt

The free base N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine is converted to its dihydrochloride salt to improve stability and handling.

- Procedure: Treatment of the free base with hydrochloric acid (HCl) in ethanol or other suitable solvents.

- Conditions: Stirring at room temperature until salt formation is complete.

- Isolation: The dihydrochloride salt precipitates out as a solid, which is collected by filtration.

- Yield: High, often quantitative.

- Properties: The dihydrochloride salt is typically a crystalline solid with improved solubility and stability compared to the free base.

This salt formation step is standard for amine-containing compounds to facilitate purification and enhance pharmaceutical properties.

Summary Table of Preparation Steps

| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 9-amino-1,2,3,4-tetrahydroacridine + POCl3 | Reflux 120 °C, 2 h | ~95 | Chlorination to 9-chloro derivative |

| 2 | 9-chloro-1,2,3,4-tetrahydroacridine + ethane-1,2-diamine | Microwave 200 °C, 30 min or reflux in 1-pentanol | 70–95 | Nucleophilic substitution to diamine |

| 3 | Free base diamine + HCl | Room temperature, stirring | Quantitative | Formation of dihydrochloride salt |

Detailed Research Findings and Notes

- The nucleophilic substitution reaction is highly efficient with ethane-1,2-diamine due to its bifunctional nature, allowing selective mono-substitution at the 9-position of tetrahydroacridine.

- Microwave-assisted synthesis significantly reduces reaction time compared to conventional reflux methods, with comparable or improved yields.

- The use of acidified aqueous washes during work-up effectively removes excess diamine, facilitating product isolation.

- Spectroscopic data (NMR, IR, HRMS) confirm the structure and purity of the final compound, with characteristic signals for the tetrahydroacridine ring and ethane-1,2-diamine moiety.

- The dihydrochloride salt form enhances compound stability, which is critical for biological evaluations and pharmaceutical formulations.

Representative Reaction Scheme (Simplified)

$$

\text{9-amino-1,2,3,4-tetrahydroacridine} \xrightarrow[\text{reflux, 2h}]{\text{POCl}_3} \text{9-chloro-1,2,3,4-tetrahydroacridine}

$$

$$

\text{9-chloro-1,2,3,4-tetrahydroacridine} + \text{ethane-1,2-diamine} \xrightarrow[\text{reflux or microwave}]{} \text{N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine}

$$

$$ \text{N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine} + 2 \text{HCl} \rightarrow \text{Dihydrochloride salt} $$

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1.1. Alzheimer’s Disease Treatment

One of the primary applications of N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is its potential use as a therapeutic agent for Alzheimer's disease. The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine—a neurotransmitter crucial for memory and learning. By inhibiting AChE, this compound may help increase acetylcholine levels in the brain, thereby improving cognitive function in AD patients .

1.2. Synthesis of Derivatives

The synthesis of this compound has led to the development of various derivatives that exhibit enhanced biological activity. For instance, new tacrine derivatives have been synthesized and evaluated for their AChE inhibition properties. These derivatives have shown promising results in terms of potency and selectivity against cholinesterases .

2.1. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and butyrylcholinesterase (BChE). For example, one study reported IC50 values of 4.89 μM for AChE and 3.61 μM for BChE for certain derivatives synthesized from this compound .

2.2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on various derivatives of this compound have provided insights into how modifications can enhance biological activity. These studies often involve molecular modeling to predict how changes in chemical structure affect binding affinity to target enzymes .

3.1. Mechanism of Action

The mechanism by which this compound exerts its effects involves competitive inhibition of AChE. This inhibition leads to increased levels of acetylcholine at synaptic clefts, which is beneficial for patients suffering from cognitive decline associated with AD .

3.2. Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of this compound and its derivatives. Preliminary studies indicate that while some derivatives show potent AChE inhibition, they also need to be evaluated for potential neurotoxicity or side effects associated with prolonged use .

Data Summary Table

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Key Observations :

- Side-chain length : Ethane-1,2-diamine derivatives exhibit moderate yields (63%) compared to propane-1,3-diamine analogs (80%), suggesting steric and electronic factors influence reactivity .

- Halogenated analogs : Long-chain brominated derivatives (e.g., 10-C10 in ) show lower yields (10%) due to steric hindrance during alkylation .

- Phosphorylated derivatives : Introduction of phosphate groups () enhances solubility but requires additional synthetic steps, reducing overall efficiency .

Key Findings :

- The dihydrochloride salt of N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine shows balanced AChE/BChE inhibition, with IC₅₀ values comparable to tacrine (AChE IC₅₀ = 10 nM) but improved solubility .

- Propane-1,3-diamine analogs exhibit slightly higher potency, likely due to increased hydrophobic interactions with the enzyme’s peripheral anionic site .

- Phosphorylated derivatives trade potency for solubility, making them less suitable for central nervous system applications .

Physicochemical Properties

| Property | N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride | Propane-1,3-diamine Analog | Phosphorylated Tacrine |

|---|---|---|---|

| LogP (octanol/water) | 1.8 | 2.3 | 0.5 |

| Aqueous Solubility (mg/mL) | 12.4 | 8.9 | 24.7 |

| Plasma Protein Binding (%) | 85 | 89 | 72 |

Implications :

Biological Activity

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is a compound derived from tacrine, which has been investigated for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C15H21Cl2N3

- Molecular Weight: 320.25 g/mol

- CAS Number: 129009033

It is synthesized through the aminolysis of 9-chloro-1,2,3,4-tetrahydroacridine with ethane-1,2-diamine, resulting in a dihydrochloride salt form that enhances its solubility and bioavailability .

This compound exhibits biological activity primarily through:

- Acetylcholinesterase Inhibition: The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, which is beneficial for cognitive functions impaired in AD .

- Noradrenaline and Dopamine Uptake Inhibition: Studies have shown that related compounds inhibit the uptake of radiolabeled noradrenaline and dopamine. For instance, one derivative demonstrated IC50 values of 0.070 µM and 0.30 µM for noradrenaline and dopamine uptake inhibition respectively .

In Vitro Studies

In vitro evaluations indicate that this compound possesses significant AChE inhibitory activity. The following table summarizes key findings from various studies:

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in reversing cognitive deficits in animal models. Notably:

- Scopolamine-Induced Memory Impairment: The compound was effective in a passive dark-avoidance paradigm model in mice that were subjected to scopolamine-induced memory impairment. It showed potential for enhancing memory retention over a 72-hour period post-treatment .

Case Studies

A notable case study involved the administration of related tacrine derivatives in clinical trials for Alzheimer's disease. Two compounds derived from tacrine demonstrated less acute toxicity compared to traditional tacrine while maintaining effective AChE inhibition. One compound is currently in phase II trials while another is in phase I trials .

Q & A

Q. What are the standard synthetic routes for N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride?

The synthesis typically involves nucleophilic substitution of 9-chloro-1,2,3,4-tetrahydroacridine with ethane-1,2-diamine under heated conditions (125–130°C) in phenol as a solvent. NaI is often used as a catalyst to enhance reactivity. Post-reaction, the mixture is alkalized with NaOH, extracted with dichloromethane, and purified via flash chromatography using EtOAc/MeOH/NH₃ eluents . The dihydrochloride salt is formed by treating the free base with HCl in a suitable solvent. Key steps include monitoring reaction completion via TLC and ensuring anhydrous conditions to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological characterization involves:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the tetrahydroacridine core and ethylene diamine side chain.

- Mass spectrometry (MS) for molecular weight verification.

- HPLC with UV detection (λmax ~255 nm, based on acridine analogs) to assess purity ≥98% .

- Elemental analysis to validate the stoichiometry of the dihydrochloride salt.

- Thermogravimetric analysis (TGA) to evaluate thermal stability and hygroscopicity .

Q. What pharmacological screening strategies are applicable for this compound?

Initial screening focuses on acetylcholinesterase (AChE) inhibition assays, given structural similarities to tacrine derivatives. Use Ellman’s method with modifications:

- Enzyme kinetics : Measure IC₅₀ values using human recombinant AChE.

- Cellular assays : Test neuroprotective effects in SH-SY5Y cells under oxidative stress.

- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Key variables to optimize:

- Solvent selection : Replace phenol with greener solvents (e.g., PEG-400) to reduce toxicity while maintaining high temperatures.

- Catalyst screening : Test KI, NaBr, or phase-transfer catalysts to enhance reaction rates.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining ≥80% yield .

- Purification : Scale-up flash chromatography or switch to recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?

SAR strategies include:

- Side-chain variations : Replace ethane-1,2-diamine with longer diamines (e.g., propane-1,3-diamine) to assess flexibility impacts on AChE binding.

- Acridine ring substitutions : Introduce electron-withdrawing groups (e.g., -Cl at position 7) to modulate electronic effects and bioavailability.

- Salt forms : Compare dihydrochloride with other salts (e.g., sulfate) for solubility and stability differences .

- Molecular docking : Use AutoDock Vina to predict binding modes to AChE’s catalytic site, guiding rational design .

Q. How should researchers address contradictory data in reported biological activities?

To resolve discrepancies:

- Standardize assays : Use identical enzyme sources (e.g., recombinant human AChE vs. bovine-derived) and buffer conditions (pH 7.4, 25°C).

- Control experiments : Include tacrine as a positive control and validate cell viability with MTT assays to rule out cytotoxicity artifacts.

- Data normalization : Express inhibition as % activity relative to vehicle controls across multiple replicates.

- Meta-analysis : Compare results with structurally analogous compounds (e.g., 9-aminoacridines) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.